molecular formula C13H9F2NO2 B1455365 2-(2,6-Difluorobenzoyl)-6-methoxypyridine CAS No. 1187170-62-2

2-(2,6-Difluorobenzoyl)-6-methoxypyridine

Cat. No.: B1455365
CAS No.: 1187170-62-2
M. Wt: 249.21 g/mol
InChI Key: MLBSWTGSAJKXEJ-UHFFFAOYSA-N
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Description

2-(2,6-Difluorobenzoyl)-6-methoxypyridine is an organic compound that features a pyridine ring substituted with a 2,6-difluorobenzoyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-difluorobenzoyl)-6-methoxypyridine typically involves the reaction of 2,6-difluorobenzoyl chloride with 6-methoxypyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorobenzoyl)-6-methoxypyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The fluorine atoms in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Products may include 2-(2,6-difluorobenzoyl)-6-formylpyridine or 2-(2,6-difluorobenzoyl)-6-carboxypyridine.

    Reduction: The major product could be 2-(2,6-difluorobenzyl)-6-methoxypyridine.

    Substitution: Depending on the nucleophile, products could include this compound derivatives with various substituents.

Scientific Research Applications

2-(2,6-Difluorobenzoyl)-6-methoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6-difluorobenzoyl)-6-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the difluorobenzoyl group can enhance the compound’s binding affinity and specificity for its target, while the methoxy group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorobenzoyl chloride
  • 2,6-Difluorobenzamide
  • 2,6-Difluorobenzoic acid
  • 2,6-Difluorobenzyl chloride

Uniqueness

2-(2,6-Difluorobenzoyl)-6-methoxypyridine is unique due to the combination of the difluorobenzoyl and methoxy groups on the pyridine ring. This specific substitution pattern can confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(2,6-difluorophenyl)-(6-methoxypyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO2/c1-18-11-7-3-6-10(16-11)13(17)12-8(14)4-2-5-9(12)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBSWTGSAJKXEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(=O)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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